SMARCA2-IN-4

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

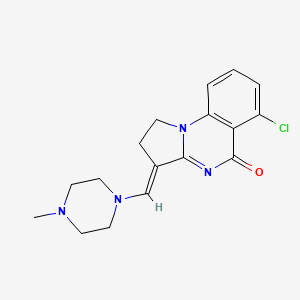

Fórmula molecular |

C17H19ClN4O |

|---|---|

Peso molecular |

330.8 g/mol |

Nombre IUPAC |

(3E)-6-chloro-3-[(4-methylpiperazin-1-yl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one |

InChI |

InChI=1S/C17H19ClN4O/c1-20-7-9-21(10-8-20)11-12-5-6-22-14-4-2-3-13(18)15(14)17(23)19-16(12)22/h2-4,11H,5-10H2,1H3/b12-11+ |

Clave InChI |

VLPRXFLUVHYBBT-VAWYXSNFSA-N |

SMILES isomérico |

CN1CCN(CC1)/C=C/2\CCN3C2=NC(=O)C4=C3C=CC=C4Cl |

SMILES canónico |

CN1CCN(CC1)C=C2CCN3C2=NC(=O)C4=C3C=CC=C4Cl |

Origen del producto |

United States |

Foundational & Exploratory

The Target Selectivity Profile of A947: A Potent and Selective SMARCA2 Degrader

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex plays a critical role in regulating gene expression, and its dysfunction is implicated in a significant fraction of human cancers. The catalytic core of this complex is driven by one of two mutually exclusive ATPases, SMARCA4 (BRG1) and SMARCA2 (BRM). In cancers harboring loss-of-function mutations in SMARCA4, a synthetic lethal dependency on the paralog SMARCA2 emerges, positioning SMARCA2 as a compelling therapeutic target.

This technical guide focuses on the target selectivity profile of A947 , a potent and selective SMARCA2-targeting Proteolysis Targeting Chimera (PROTAC). A947 represents a promising therapeutic strategy by inducing the targeted degradation of SMARCA2. Unlike traditional inhibitors that block a protein's function, PROTACs like A947 eliminate the target protein entirely by hijacking the cell's ubiquitin-proteasome system. This guide provides a comprehensive overview of A947's selectivity, the methodologies used for its characterization, and the underlying biological rationale for its development.

Data Presentation: Quantitative Selectivity Profile of A947

The selectivity of A947 has been rigorously characterized through biochemical and cellular assays. The following tables summarize the key quantitative data regarding its binding affinity and degradation potency.

Table 1: Biochemical Binding Affinity of A947 to SMARCA Bromodomains

| Target | Assay Type | Binding Affinity (Kd) | Reference |

| SMARCA2 Bromodomain | Biochemical Probe Displacement | 93 nM | [1][2][3] |

| SMARCA4 Bromodomain | Biochemical Probe Displacement | 65 nM | [1][2][3] |

This table illustrates that the warhead component of A947 binds to the bromodomains of both SMARCA2 and SMARCA4 with similar affinity in a biochemical context.

Table 2: Cellular Degradation Potency and Selectivity of A947

| Target Protein | Cell Line | Assay Type | Degradation Potency (DC50) | Max Degradation (Dmax) | Selectivity (SMARCA4/SMARCA2 DC50) | Reference |

| SMARCA2 | SW1573 | In-Cell Western™ | 39 pM | 96% at 10 nM | ~28-30 fold | [1][3][4][5] |

| SMARCA4 | SW1573 | In-Cell Western™ | 1.1 nM | Not specified | [4] | |

| PBRM1 | Not specified | Not specified | Moderately selective over PBRM1 | Not specified | [6] |

This table highlights the remarkable cellular selectivity of A947. Despite the similar binding affinity of its warhead to both SMARCA2 and SMARCA4 bromodomains, A947 is approximately 30-fold more potent at degrading SMARCA2 over SMARCA4 in cells. This enhanced selectivity is a key feature of PROTACs, arising from the formation of a productive ternary complex with the E3 ligase.

Global Proteomics Analysis

Comprehensive proteomic profiling has been conducted to assess the global selectivity of A947. These studies revealed that A947 treatment leads to the profound and selective degradation of SMARCA2 with no significant off-target protein degradation observed, underscoring its high specificity within the cellular proteome.[7][8][9]

Mandatory Visualizations

Signaling Pathways and Mechanisms

Caption: Mechanism of Action of A947 PROTAC.

Caption: Synthetic Lethality in SMARCA4-mutant Cancers.

Caption: Experimental Workflow for A947 Selectivity Profiling.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of selectivity data. Below are summaries of the key experimental protocols used to characterize A947.

Biochemical Bromodomain Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the binding affinity of A947 to the isolated bromodomains of SMARCA2 and SMARCA4.

-

Principle: The assay measures the disruption of FRET between a terbium-labeled donor (e.g., anti-GST antibody) bound to a GST-tagged bromodomain and a dye-labeled acceptor (e.g., a biotinylated ligand bound to streptavidin-acceptor). When A947 binds to the bromodomain, it displaces the labeled ligand, decreasing the FRET signal.

-

Protocol Outline:

-

Reagent Preparation: Recombinant GST-tagged SMARCA2 or SMARCA4 bromodomain, a biotinylated bromodomain ligand, a terbium-labeled anti-GST antibody (donor), and a streptavidin-conjugated fluorophore (acceptor) are prepared in assay buffer.

-

Compound Titration: A947 is serially diluted to create a concentration gradient.

-

Assay Plate Setup: The bromodomain, labeled ligand, donor, and acceptor are added to the wells of a microplate.

-

Compound Addition: The serially diluted A947 is added to the assay plate.

-

Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

-

Signal Detection: The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements (excitation ~340 nm, emission at two wavelengths, e.g., 620 nm and 665 nm).

-

Data Analysis: The ratio of the two emission signals is calculated. The data is then plotted against the A947 concentration, and a dose-response curve is fitted to determine the IC50, which is then used to calculate the dissociation constant (Kd).

-

Cellular Protein Degradation Assays

These assays measure the dose-dependent degradation of target proteins in a cellular context.

This is a quantitative, plate-based immunofluorescence method for measuring protein levels directly in fixed cells.

-

Principle: Cells are cultured in microplates, treated with the degrader, and then fixed and permeabilized. Target proteins are detected using specific primary antibodies followed by near-infrared fluorescently labeled secondary antibodies. A second antibody against a loading control protein (e.g., HDAC1) is used for normalization. The plate is scanned to quantify the fluorescence intensity in each well.

-

Protocol Outline:

-

Cell Seeding: Adherent cells (e.g., SW1573) are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: Cells are treated with a serial dilution of A947 for a specified duration (e.g., 18-24 hours).

-

Fixation and Permeabilization: The culture medium is removed, and cells are fixed (e.g., with 4% paraformaldehyde) and then permeabilized (e.g., with 0.1% Triton X-100 in PBS).

-

Blocking: Non-specific antibody binding is blocked using a blocking solution.

-

Antibody Incubation: Cells are incubated with primary antibodies against the target protein (SMARCA2 or SMARCA4) and a normalization protein (e.g., HDAC1).

-

Secondary Antibody Incubation: After washing, cells are incubated with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW and IRDye® 680RD).

-

Signal Detection: The plate is scanned on a near-infrared imaging system (e.g., LI-COR Odyssey).

-

Data Analysis: The integrated fluorescence intensity for the target protein is normalized to the intensity of the loading control. The normalized data is then used to generate dose-response curves and calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[7]

-

This method provides a qualitative and semi-quantitative assessment of protein degradation.

-

Protocol Outline:

-

Cell Lysis: Following treatment with A947, cells are washed and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked and then incubated sequentially with primary antibodies against the target protein and a loading control, followed by HRP-conjugated secondary antibodies.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities can be quantified using densitometry software.[7]

-

Global Proteomics for Off-Target Profiling (Mass Spectrometry)

This unbiased approach identifies and quantifies thousands of proteins to assess the global selectivity of a degrader.

-

Principle: Cells are treated with the degrader or a vehicle control. The proteomes of these cells are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of each identified protein is compared between the treated and control samples to identify proteins that are significantly downregulated.

-

Protocol Outline:

-

Sample Preparation: Cells (e.g., SMARCA4-wild type cell line) are treated with A947 (e.g., 100 nM for 48 hours) or DMSO. Cells are lysed, and proteins are extracted.

-

Protein Digestion: Proteins are reduced, alkylated, and digested into peptides, typically using trypsin.

-

Peptide Labeling (Optional but common): Peptides can be labeled with isobaric tags (e.g., Tandem Mass Tags - TMT) to allow for multiplexed analysis of several samples in a single MS run.

-

LC-MS/MS Analysis: The peptide mixture is separated by high-performance liquid chromatography (HPLC) and analyzed by a high-resolution mass spectrometer. The instrument sequences the peptides (MS/MS) to determine their amino acid sequence.

-

Data Analysis: The raw MS data is processed using specialized software to identify peptides and quantify the corresponding proteins. Statistical analysis is performed to identify proteins with significantly altered abundance in the A947-treated samples compared to the control. The results are often visualized using a volcano plot.[10]

-

Conclusion

A947 is a highly potent and selective degrader of SMARCA2. While its warhead binds with similar affinity to the bromodomains of both SMARCA2 and its paralog SMARCA4, A947 exhibits remarkable cellular selectivity, degrading SMARCA2 with approximately 30-fold greater potency. This selectivity is a hallmark of well-designed PROTACs and is attributed to the productive formation of a ternary complex between SMARCA2, A947, and the VHL E3 ligase. Comprehensive proteomic analyses have confirmed the high specificity of A947, with no significant off-target degradation observed. The rigorous characterization of A947, employing a suite of biochemical and cellular assays, provides a robust validation of its selectivity profile and establishes it as a valuable tool for investigating the therapeutic hypothesis of SMARCA2 degradation in SMARCA4-mutant cancers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. reactionbiology.com [reactionbiology.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ternary Complex Formation [promega.com]

- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

SMARCA2-IN-4 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of SMARCA2-IN-4, a potent inhibitor of the bromodomains within the SWI/SNF chromatin remodeling complex.

Chemical Structure and Properties

This compound, also known as Compound 26, is a small molecule inhibitor with the chemical formula C₁₇H₁₉ClN₄O.[1][2] It has a molecular weight of 330.81 g/mol .[1][2]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 8-(4-chlorophenyl)-1-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]pyrazin-4(1H)-one | (Generated from SMILES) |

| CAS Number | 1915012-19-9 | [1][3] |

| Molecular Formula | C₁₇H₁₉ClN₄O | [1][2] |

| Molecular Weight | 330.81 g/mol | [1][2] |

| SMILES | CN1CCN(C=C2N=C(C3=CC=C(Cl)C=C3)C(=O)N2CC1)CC1 | [3] |

Biological Activity

This compound is an inhibitor of the SWI/SNF (Switch/Sucrose Non-Fermentable) chromatin remodeling complex, exerting its effect by targeting the bromodomains of key subunits.[3] The SWI/SNF complex is a crucial regulator of gene expression, and its dysregulation is implicated in various cancers.

The compound exhibits high affinity for the bromodomains of several SWI/SNF complex members.[3]

Table 2: Binding Affinity (Kd) of this compound for SWI/SNF Bromodomains

| Target Bromodomain | Dissociation Constant (Kd) |

| PB1(5) | 124 nM |

| SMARCA2B | 262 nM |

| SMARCA4 | 417 nM |

These binding affinities indicate that this compound is a potent and multi-targeted inhibitor of the bromodomain-containing proteins within the SWI/SNF complex.

Mechanism of Action and Signaling Pathway

This compound functions by competitively binding to the acetyl-lysine binding pocket of the bromodomains within the SWI/SNF complex. This inhibition prevents the "reading" of acetylated histone marks, a critical step in the recruitment of the SWI/SNF complex to specific genomic loci. By disrupting this interaction, this compound interferes with the chromatin remodeling activities of the SWI/SNF complex, leading to alterations in gene expression.

The downstream effects of SMARCA2 bromodomain inhibition are complex and context-dependent. The SWI/SNF complex regulates the expression of a multitude of genes involved in cellular processes such as proliferation, differentiation, and DNA repair. Inhibition of its function can therefore impact these fundamental pathways.

Caption: Simplified pathway of this compound action.

Experimental Protocols

The binding affinities (Kd values) of this compound were determined using a biophysical assay, likely Isothermal Titration Calorimetry (ITC) or a similar technique, as described in the primary literature. The following provides a generalized methodology based on standard practices for such experiments.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Objective: To measure the thermodynamic parameters of binding between this compound and the target bromodomain, from which the dissociation constant (Kd) can be derived.

Materials:

-

Purified recombinant bromodomain protein (e.g., SMARCA2B, SMARCA4, PB1(5)).

-

This compound compound of high purity.

-

ITC instrument (e.g., Malvern MicroCal).

-

Assay buffer (e.g., PBS or HEPES-based buffer with appropriate pH and salt concentrations).

-

DMSO for compound dissolution.

Procedure:

-

Sample Preparation:

-

The bromodomain protein is extensively dialyzed against the assay buffer to ensure buffer matching.

-

This compound is dissolved in 100% DMSO to create a high-concentration stock solution. A working solution is then prepared by diluting the stock into the assay buffer, ensuring the final DMSO concentration is low (typically <1%) to minimize solvent effects.

-

-

ITC Experiment Setup:

-

The sample cell of the ITC instrument is filled with the purified bromodomain protein solution at a known concentration.

-

The injection syringe is loaded with the this compound solution at a concentration typically 10-20 times that of the protein.

-

-

Titration:

-

A series of small, precise injections of the this compound solution are made into the sample cell containing the bromodomain protein.

-

The heat change associated with each injection is measured by the instrument. The initial injections result in a larger heat change as there are many available binding sites on the protein. As the protein becomes saturated with the ligand, the heat change per injection decreases until it approaches the heat of dilution.

-

-

Data Analysis:

-

The raw ITC data (heat change per injection) is integrated to generate a binding isotherm, which plots the heat change as a function of the molar ratio of ligand to protein.

-

This isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software.

-

The fitting process yields the stoichiometry of binding (n), the binding enthalpy (ΔH), and the association constant (Ka). The dissociation constant (Kd) is then calculated as the reciprocal of Ka (Kd = 1/Ka).

-

Caption: General workflow for ITC experiments.

This guide provides a foundational understanding of this compound for researchers and drug development professionals. Further investigation into the specific downstream gene targets and cellular consequences of inhibiting the SMARCA2 bromodomain will be crucial for elucidating its full therapeutic potential.

References

The Impact of SMARCA2 Degraders on SWI/SNF Complex Function: A Technical Guide

Disclaimer: While the initial request specified "SMARCA2-IN-4," publicly available scientific literature and databases do not contain specific data for a compound with this exact designation. Therefore, this guide will focus on a well-characterized SMARCA2-targeting PROTAC (Proteolysis Targeting Chimera), A947 , as a representative molecule to explore the effects of SMARCA2 degradation on the SWI/SNF complex. The principles and methodologies described herein are broadly applicable to the study of other selective SMARCA2 degraders.

Introduction to SMARCA2 and the SWI/SNF Complex

The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is a multi-subunit ATP-dependent chromatin remodeling complex that plays a crucial role in regulating gene expression by altering the structure of chromatin. It utilizes the energy from ATP hydrolysis to reposition, evict, or restructure nucleosomes, thereby modulating the accessibility of DNA to transcription factors and other regulatory proteins. The catalytic core of the mammalian SWI/SNF complex is provided by one of two mutually exclusive ATPases: SMARCA4 (also known as BRG1) or SMARCA2 (also known as BRM).

Mutations in subunits of the SWI/SNF complex are frequently observed in a wide range of human cancers. In particular, loss-of-function mutations in SMARCA4 create a dependency on its paralog, SMARCA2, for the survival of cancer cells. This synthetic lethal relationship has identified SMARCA2 as a promising therapeutic target in SMARCA4-mutant cancers. The development of molecules that can selectively inhibit or degrade SMARCA2 is therefore an area of intense research.

This technical guide provides an in-depth overview of the effects of a selective SMARCA2 degrader, A947, on the SWI/SNF complex. It includes a summary of its biochemical and cellular activities, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.

Quantitative Data for SMARCA2 Degraders

The following tables summarize the quantitative data for the well-characterized SMARCA2 PROTAC degrader A947 and other relevant compounds. This data is essential for designing and interpreting experiments aimed at understanding their biological effects.

Table 1: Binding Affinity of A947

| Compound | Target | Assay | Kd (nM) | Reference |

| A947 | SMARCA2 Bromodomain | Biochemical Assay | 93 | [1] |

| A947 | SMARCA4 Bromodomain | Biochemical Assay | 65 | [1] |

Table 2: Cellular Degradation Potency of SMARCA2 PROTACs

| Compound | Target Protein | Cell Line | DC50 | Dmax (%) | Time (h) | Reference |

| A947 | SMARCA2 | SW1573 | 39 pM | >95 | 20 | [1] |

| ACBI2 | SMARCA2 | NCI-H1568 | 7 nM | Not Reported | Not Reported | [2] |

| PROTAC 1 | SMARCA2 | MV-4-11 | 300 nM | ~65 | Not Reported | [3] |

| PROTAC 1 | SMARCA4 | MV-4-11 | 250 nM | ~70 | Not Reported | [3] |

Table 3: Antiproliferative Activity of SMARCA2 Degraders in SMARCA4-mutant cell lines

| Compound | Cell Line | IC50 | Reference |

| A947 | NCI-H1568 | 7 nM | [4] |

| PRT004 | NCI-H1693 | Correlates with SMARCA2 degradation | [4] |

Mechanism of Action of SMARCA2 Degraders

SMARCA2-targeting PROTACs like A947 function by inducing the selective degradation of the SMARCA2 protein through the ubiquitin-proteasome system. This is achieved through the formation of a ternary complex between the PROTAC, the SMARCA2 protein, and an E3 ubiquitin ligase.

The degradation of SMARCA2 leads to the disassembly or altered function of the SWI/SNF complex in cells that rely on this particular ATPase. In SMARCA4-mutant cancer cells, this results in the inhibition of essential gene transcription programs, leading to cell cycle arrest and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of SMARCA2 degraders on the SWI/SNF complex.

Immunoprecipitation (IP) and Western Blotting for SMARCA2 Degradation

This protocol is used to assess the extent of SMARCA2 protein degradation following treatment with a degrader molecule.

Materials:

-

Cell lines of interest (e.g., SMARCA4-mutant and wild-type)

-

SMARCA2 degrader (e.g., A947)

-

Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Primary antibodies: anti-SMARCA2, anti-SMARCA4, anti-Vinculin or other loading control

-

Secondary antibody (HRP-conjugated)

-

Protein A/G magnetic beads

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of the SMARCA2 degrader or DMSO (vehicle control) for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Immunoprecipitation (optional, for assessing complex integrity):

-

Pre-clear lysates by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with an antibody against a core SWI/SNF subunit (e.g., SMARCC1).

-

Capture the immune complexes with protein A/G beads.

-

Wash the beads extensively with lysis buffer.

-

Elute the bound proteins with SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Separate protein lysates (for total protein levels) or immunoprecipitated proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescence substrate and image the results.

-

Quantify band intensities and normalize to the loading control.

-

Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genomic regions where the SWI/SNF complex is bound and to assess how this binding is altered upon SMARCA2 degradation.

Materials:

-

Treated and control cells

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

ChIP lysis buffer

-

Sonication equipment

-

ChIP-grade antibodies against SWI/SNF subunits (e.g., SMARCA2, SMARCA4, SMARCC1) or histone marks

-

Protein A/G magnetic beads

-

ChIP wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation and next-generation sequencing

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.

-

Immunoprecipitation:

-

Incubate the sheared chromatin with a specific antibody overnight.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of enrichment. Compare the binding profiles between treated and control samples.

Gene Expression Analysis (RT-qPCR or RNA-seq)

This is used to determine the downstream effects of SMARCA2 degradation on the expression of target genes.

Materials:

-

Treated and control cells

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR master mix and primers for target genes and housekeeping genes

-

(For RNA-seq) Reagents for library preparation and next-generation sequencing

Procedure:

-

RNA Extraction: Extract total RNA from treated and control cells.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

-

Gene Expression Quantification:

-

RT-qPCR: Perform quantitative PCR using primers for specific target genes (e.g., downstream targets of the SWI/SNF complex) and housekeeping genes for normalization. Calculate the relative gene expression using the ΔΔCt method.

-

RNA-seq: Prepare sequencing libraries from the RNA and perform next-generation sequencing.

-

-

Data Analysis (RNA-seq): Align the reads to the reference transcriptome and perform differential gene expression analysis to identify genes that are up- or downregulated upon SMARCA2 degradation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling consequences of SMARCA2 degradation and a typical experimental workflow for studying these effects.

Conclusion

The selective degradation of SMARCA2 represents a promising therapeutic strategy for the treatment of SMARCA4-mutant cancers. This technical guide has provided a comprehensive overview of the effects of the SMARCA2 degrader A947 on the SWI/SNF complex, including quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms. The methodologies and principles described herein will be valuable for researchers and drug development professionals working to further understand and exploit the therapeutic potential of targeting the SWI/SNF complex in cancer.

References

SMARCA2-IN-4 cellular uptake and distribution

An in-depth analysis of publicly available scientific literature and data sources did not yield specific information regarding a molecule designated "SMARCA2-IN-4". As a result, a detailed technical guide on its cellular uptake and distribution cannot be provided at this time.

The comprehensive search encompassed primary research articles, patent databases, and other technical documentation for data on "this compound," including its mechanism of action and any experimental protocols related to its cellular activity. No quantitative data, such as concentrations, time points for uptake, or intracellular localization percentages, were found. Similarly, detailed experimental methodologies for studying this specific molecule are not available in the public domain.

Consequently, the creation of data tables summarizing quantitative information and the generation of diagrams illustrating signaling pathways or experimental workflows for this compound, as requested, is not feasible.

It is possible that "this compound" is an internal designation for a compound not yet disclosed publicly, or a very recently developed molecule for which research has not been published. Without publicly accessible data, a technical guide that meets the specified requirements of data presentation, experimental protocols, and visualization cannot be constructed. Further dissemination of research by its developers will be necessary before a comprehensive guide on the cellular uptake and distribution of this compound can be compiled.

The Discovery and Synthesis of SMARCA2-IN-4: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of SMARCA2-IN-4, a potent inhibitor of the bromodomains of the SWI/SNF chromatin remodeling complex subunits SMARCA2 and SMARCA4. The document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and epigenetics. It details the scientific rationale for targeting SMARCA2 in SMARCA4-deficient cancers, the synthetic route to this compound, its binding affinity, and the experimental protocols for its characterization. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using detailed diagrams to facilitate a comprehensive understanding of this compound.

Introduction: The Rationale for Targeting SMARCA2 in Cancer

The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is an ATP-dependent chromatin remodeling complex that plays a crucial role in regulating gene expression by altering nucleosome structure.[1] This complex has two mutually exclusive ATPase subunits, SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM).[1] Mutations leading to the loss of function of SMARCA4 are frequently observed in various cancers, including non-small cell lung cancer.[2] In these SMARCA4-deficient tumors, the cancer cells become dependent on the remaining SMARCA2-containing SWI/SNF complex for their survival and proliferation.[2] This phenomenon, known as synthetic lethality, presents a promising therapeutic strategy: selectively inhibiting SMARCA2 in SMARCA4-mutant cancers should lead to cancer cell death with minimal effects on normal tissues where both SMARCA4 and SMARCA2 are present.[2]

This compound was developed as a chemical probe to investigate this synthetic lethal relationship. It is a small molecule inhibitor that targets the bromodomains of SMARCA2 and SMARCA4, which are responsible for recognizing acetylated lysine residues on histones and other proteins, thereby mediating the chromatin remodeling process.

Discovery and Synthesis of this compound

This compound, also referred to as compound 26 in the primary literature, belongs to the 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one class of compounds.[3] Its discovery was the result of efforts to identify and develop inhibitors targeting bromodomains within the SWI/SNF complex.[3]

Chemical Structure

This compound (Compound 26)

-

CAS Number: 1915012-19-9[3]

-

Molecular Formula: C₂₄H₂₄ClN₅O[3]

-

Core Scaffold: 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one[3]

Synthesis of this compound

The synthesis of this compound is based on the general route for 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one derivatives. The key steps involve the amidation of a substituted 2-aminobenzamide followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of the 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one core

A general, improved, and scalable synthetic route to the 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one core has been reported.[4] This method utilizes readily accessible and inexpensive reagents. The synthesis starts with the reaction of an appropriate anthranilamide with 4-chlorobutanoyl chloride to form a secondary amide precursor. This precursor is then cyclized using a strong base, such as potassium tert-butoxide (tBuOK), in an appropriate solvent like tetrahydrofuran (THF) to yield the desired quinazolinone core.[4] The specific synthesis of this compound involves the use of a substituted anthranilamide to introduce the chloro-phenyl group and subsequent modification to add the piperazinyl-containing side chain.

Below is a diagram illustrating the general synthetic workflow.

Biological Activity and Characterization

This compound was characterized through various biophysical and biochemical assays to determine its binding affinity and selectivity for the bromodomains of SMARCA2 and SMARCA4.

Quantitative Data

The binding affinity of this compound to the bromodomains of SMARCA2 and SMARCA4, as well as the fifth bromodomain of PBRM1 (PB1(5)), another component of the SWI/SNF complex, was determined.

| Target Bromodomain | Binding Affinity (Kd) |

| SMARCA2B | 262 nM[3] |

| SMARCA4 | 417 nM[3] |

| PB1(5) | 124 nM[3] |

Experimental Protocols

Objective: To quantify the binding affinity of this compound to the SMARCA2 bromodomain.

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the interaction between two molecules. In this case, a biotinylated histone peptide (the natural ligand of the bromodomain) and a GST-tagged SMARCA2 bromodomain are used. Streptavidin-coated donor beads bind to the biotinylated peptide, and anti-GST acceptor beads bind to the GST-tagged bromodomain. When the bromodomain binds to the histone peptide, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission at 520-620 nm. An inhibitor that disrupts the bromodomain-histone peptide interaction will prevent the beads from coming together, resulting in a decrease in the AlphaScreen signal.[1]

Procedure:

-

A solution of the test compound (this compound) at various concentrations is added to the wells of a 384-well plate.

-

GST-tagged SMARCA2 bromodomain protein is added to the wells and incubated with the compound.

-

A biotinylated histone H4 peptide, acetylated at lysine residues, is then added to the wells.

-

A mixture of streptavidin-coated donor beads and anti-GST acceptor beads is added to the wells.

-

The plate is incubated in the dark to allow for bead binding and signal development.

-

The plate is read on an AlphaScreen-capable plate reader, and the signal is measured.

-

The IC₅₀ value is calculated from the dose-response curve of the inhibitor.[1]

References

- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. On the Synthesis and Reactivity of 2 , 3-Dihydropyrrolo [ 1 , 2-a ] quinazolin-5 ( 1 H )-ones | Semantic Scholar [semanticscholar.org]

- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

SMARCA2-IN-4: A Chemical Probe for the SMARCA2 Bromodomain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM (Brahma homolog), is a key catalytic subunit of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[1] This complex utilizes the energy of ATP hydrolysis to modulate the structure of chromatin, thereby influencing gene expression.[1] SMARCA2, along with its paralog SMARCA4 (also known as BRG1), plays a crucial role in various cellular processes, including transcription, DNA repair, and cell proliferation.[2]

The discovery of a synthetic lethal relationship between SMARCA2 and SMARCA4 in certain cancers has positioned SMARCA2 as a promising therapeutic target.[2][3] Specifically, cancer cells with loss-of-function mutations in SMARCA4 become dependent on the activity of SMARCA2 for their survival.[4] This has spurred the development of small molecules that can modulate SMARCA2 function.

SMARCA2-IN-4 is a chemical probe that targets the bromodomain of SMARCA2. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, playing a critical role in anchoring the SWI/SNF complex to specific chromatin regions. This guide provides a comprehensive technical overview of this compound, including its biochemical and cellular activity, and detailed protocols for its use as a chemical probe to investigate SMARCA2 biology.

Data Presentation

Quantitative Binding Affinity of this compound

The binding affinity of this compound for the bromodomains of SMARCA2 and its paralog SMARCA4 has been quantitatively determined using various biophysical and biochemical assays.

| Target | Assay | Kd (nM) |

| SMARCA2B | BROMOscan | 262 |

| SMARCA4 | BROMOscan | 417 |

| PB1(5) | BROMOscan | 124 |

Table 1: Dissociation constants (Kd) of this compound for target bromodomains as determined by the BROMOscan assay. [Source: MedChemExpress]

Mandatory Visualizations

Caption: Mechanism of SWI/SNF Chromatin Remodeling.

Caption: Synthetic Lethality in SMARCA4-Mutant Cancer.

Experimental Protocols

Biochemical Assays

AlphaScreen Assay for SMARCA2 Bromodomain Inhibition

This protocol is adapted from a high-throughput screening assay to identify small molecule inhibitors of the SMARCA2 bromodomain.[5][6]

Materials:

-

SMARCA2 bromodomain (SMARCA2-BRD) protein (e.g., recombinant His-tagged)

-

Biotinylated histone H4 peptide (e.g., carrying an acetylated lysine)

-

Streptavidin-coated donor beads

-

Nickel chelate acceptor beads

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 1% BSA, 0.01% Triton X-100)

-

This compound or other test compounds

-

384-well microplates (e.g., OptiPlate)

-

AlphaScreen-compatible plate reader

Procedure:

-

Compound Plating: Add 2.5 µL of assay buffer or test compound (in desired concentrations) to the wells of a 384-well plate.

-

Protein Addition: Add 2.5 µL of 200 nM SMARCA2-BRD protein solution to each well.

-

Incubation: Seal the plate and incubate at room temperature for 20 minutes.

-

Peptide Addition: Add 5 µL of biotinylated histone H4 peptide to a final concentration of 100 nM.

-

Incubation: Seal the plate and incubate at room temperature for 30 minutes.

-

Bead Addition: Under subdued light, add a mixture of 5 µL of nickel chelate acceptor beads and 5 µL of streptavidin-conjugated donor beads to each well.

-

Final Incubation: Seal the plate, protect from light, and incubate at room temperature for 60 minutes.

-

Detection: Read the plate on an AlphaScreen-compatible plate reader. The signal will decrease in the presence of an inhibitor that disrupts the protein-peptide interaction.

Cellular Assays

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[7][8][9][10][11]

Materials:

-

SMARCA4-deficient cancer cell line (e.g., NCI-H1792) and a SMARCA4-wild-type control cell line

-

Cell culture medium and supplements

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Opaque-walled 96-well or 384-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled multiwell plate at a predetermined optimal density in a final volume of 100 µL per well (for 96-well plates). Include wells with medium only for background measurement.

-

Incubation: Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours).

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).

-

Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Detection: Measure the luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.

Western Blot Analysis of SMARCA2 Expression

This protocol allows for the detection and quantification of SMARCA2 protein levels in cells following treatment with a chemical probe.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against SMARCA2

-

Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Prepare cell lysates and determine protein concentration. Mix lysates with Laemmli sample buffer and heat to denature.

-

Gel Electrophoresis: Load equal amounts of protein per lane on an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against SMARCA2 (at the recommended dilution) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at the recommended dilution) for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Loading Control: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.

In Vivo Assays

Xenograft Tumor Model in Mice

This protocol describes a general procedure for establishing and monitoring xenograft tumors to evaluate the in vivo efficacy of this compound.

Materials:

-

SMARCA4-mutant cancer cells

-

Immunocompromised mice (e.g., nude or SCID)

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.

-

Treatment: When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound or vehicle control to the respective groups according to the desired dosing schedule and route of administration.

-

Monitoring: Continue to monitor tumor growth and the general health of the mice throughout the study.

-

Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

This compound serves as a valuable chemical probe for investigating the biological roles of the SMARCA2 bromodomain. Its characterized binding affinity and the availability of robust assays for its biochemical and cellular characterization make it a useful tool for researchers in academia and industry. The provided protocols offer a starting point for utilizing this compound to explore the function of SMARCA2 in health and disease, particularly in the context of SMARCA4-deficient cancers where it holds therapeutic promise. As with any chemical probe, careful experimental design and the use of appropriate controls are essential for generating reliable and interpretable data.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic lethal therapy based on targeting the vulnerability of SWI/SNF chromatin remodeling complex‐deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic lethality: targeting SMARCA2 ATPase in SMARCA4-deficient tumors - a review of patent literature from 2019-30 June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. preludetx.com [preludetx.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. OUH - Protocols [ous-research.no]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 9. promega.com [promega.com]

- 10. promega.com [promega.com]

- 11. scribd.com [scribd.com]

In Vitro Characterization of SMARCA2-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of SMARCA2-IN-4, a chemical probe targeting the bromodomains of the SWI/SNF chromatin remodeling complex. The information presented here is compiled from publicly available data and is intended to facilitate further research and drug development efforts.

Core Compound Information

This compound, also known as Compound 26, is an inhibitor that targets the bromodomains of the SMARCA (SWI/SNF related, matrix associated, actin dependent regulator of chromatin) family of proteins.[1][2][3] Specifically, it has been shown to bind to the bromodomains of SMARCA2 and its paralog SMARCA4.[2][3] The compound was identified and characterized in a study focused on the development of 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one inhibitors targeting these bromodomains.[3]

Quantitative Data Summary

The binding affinity of this compound for various bromodomains has been quantitatively assessed. The dissociation constants (Kd) are summarized in the table below, providing a clear comparison of its binding potency.

| Target Protein | Binding Affinity (Kd) in nM |

| PB1(5) | 124 |

| SMARCA2B | 262 |

| SMARCA4 | 417 |

Data sourced from MedchemExpress product datasheet.[2][3]

Signaling Pathway and Mechanism of Action

This compound functions by inhibiting the interaction of SMARCA2 and SMARCA4 with acetylated histones. The bromodomain of these proteins is responsible for recognizing and binding to acetylated lysine residues on histone tails, a key step in the chromatin remodeling process. By occupying the acetyl-lysine binding pocket of the bromodomain, this compound disrupts this interaction, thereby inhibiting the recruitment and function of the SWI/SNF complex at specific genomic loci. This can lead to alterations in gene expression.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on standard practices for such assays.

Binding Affinity Assay (Isothermal Titration Calorimetry - ITC)

This protocol describes a typical ITC experiment to determine the dissociation constant (Kd) of an inhibitor for a target protein.

Objective: To measure the thermodynamic parameters of binding between this compound and the bromodomains of SMARCA2 and SMARCA4.

Materials:

-

Purified recombinant bromodomain protein (e.g., SMARCA2, SMARCA4) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

This compound dissolved in the same buffer.

-

Isothermal Titration Calorimeter.

Procedure:

-

Prepare the protein solution to a final concentration of 10-50 µM in the ITC cell.

-

Prepare the this compound solution to a concentration 10-20 fold higher than the protein concentration in the injection syringe.

-

Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).

-

Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the protein solution in the sample cell.

-

Record the heat change associated with each injection.

-

As a control, perform an identical titration of this compound into the buffer alone to determine the heat of dilution.

-

Subtract the heat of dilution from the experimental data.

-

Analyze the resulting binding isotherm by fitting it to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), enthalpy of binding (ΔH), and stoichiometry (n).

Conclusion

This compound is a valuable chemical tool for studying the function of the bromodomains of the SWI/SNF complex. Its characterized binding affinities and known mechanism of action provide a solid foundation for its use in in vitro studies. The experimental protocols outlined in this guide offer a starting point for researchers aiming to further investigate the biological effects of this compound.

References

Methodological & Application

Application Notes and Protocols: SMARCA2-IN-4 for Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMARCA2 (also known as BRM) is one of two mutually exclusive ATPase subunits of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[1] This complex plays a crucial role in regulating gene expression by altering chromatin structure.[1] Dysregulation of the SWI/SNF complex is implicated in various cancers.[1] Notably, in cancers with mutations in the SMARCA4 gene (also known as BRG1), tumor cells often become dependent on the paralogous SMARCA2 for survival. This phenomenon, known as synthetic lethality, makes SMARCA2 an attractive therapeutic target.[2]

SMARCA2-IN-4 is a chemical probe that targets the bromodomain of SMARCA2 and its homolog SMARCA4. Bromodomains are protein modules that recognize acetylated lysine residues, often on histone tails, thereby mediating protein-chromatin interactions. It is important to note that while this compound and similar bromodomain inhibitors can be valuable research tools for studying the role of the SMARCA2 bromodomain, studies with other bromodomain inhibitors like PFI-3 have suggested that inhibition of the bromodomain alone may not be sufficient to displace the entire SMARCA2 protein from chromatin or induce a significant anti-proliferative effect in cancer cell lines.[3] The ATPase domain is now considered the more critical target for achieving a therapeutic anti-cancer effect.[3][4]

These application notes provide a general framework for the use of this compound in cell culture experiments, with the understanding that specific concentrations, incubation times, and observed effects may vary depending on the cell line and experimental context.

Data Presentation

Table 1: Potency of SMARCA2/4 Inhibitors in Biochemical Assays

| Compound | Target | Assay Type | IC50 | Reference |

| SMARCA2/4-IN-1 | SMARCA2 | Biochemical | 3.8 µM | [5] |

| SMARCA4 | Biochemical | 1.7 µM | [5] | |

| DCSM06 | SMARCA2-BRD | AlphaScreen | 39.9 ± 3.0 µmol/L | [6] |

| DCSM06-05 | SMARCA2-BRD | AlphaScreen | 9.0 ± 1.4 µmol/L | [6] |

Table 2: Potency of SMARCA2 Degraders in Cellular Assays

| Compound | Cell Line | Assay Type | Parameter | Value | Treatment Duration | Reference |

| YDR1 | H1792 (SMARCA4-WT) | Western Blot | DC50 | 69 nM | 24 h | [7] |

| H1792 (SMARCA4-WT) | Western Blot | DC50 | 60 nM | 48 h | [7] | |

| YD54 | H1792 (SMARCA4-WT) | Western Blot | DC50 | 8.1 nM | 24 h | [7] |

| H1792 (SMARCA4-WT) | Western Blot | DC50 | 16 nM | 48 h | [7] | |

| PRT3789 | AML Cell Lines | Cell Proliferation | IC50 | Varies | 6 days | [8] |

| dBRD9 | KYSE-30-SMARCA4res | Cell Viability | IC50 | 322 ± 122 nM | - | [4] |

Signaling Pathways and Experimental Workflows

Caption: SMARCA2 in the SWI/SNF complex and the principle of synthetic lethality.

Caption: General experimental workflow for evaluating this compound in cell culture.

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines: A panel of cell lines with known SMARCA4 and SMARCA2 status should be used.

-

Culture Conditions: Cells should be cultured in the recommended medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[7]

-

Passaging: Cells should be passaged upon reaching 80-90% confluency.[10]

Preparation of this compound Stock Solution

-

Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced toxicity. A vehicle control (DMSO alone) should be included in all experiments.

Cell Viability Assay (MTT/MTS)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cell death if desired.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

-

MTT Assay Protocol: [11]

-

After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add 100 µL of MTT solvent (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[11]

-

Read the absorbance at 570 nm using a microplate reader.

-

-

MTS Assay Protocol: [11]

-

After incubation, add 20 µL of MTS solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

Record the absorbance at 490 nm.

-

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Clonogenic Assay

This assay assesses the long-term ability of single cells to form colonies, providing a measure of cell survival and proliferation.

-

Seeding: Plate a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate and allow them to attach.

-

Treatment: Treat the cells with this compound at various concentrations.

-

Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 3-4 days.[3]

-

Staining:

-

Wash the colonies with PBS.

-

Fix the colonies with a solution like 4% paraformaldehyde or methanol.

-

Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.

-

Wash away the excess stain with water and allow the plates to air dry.

-

-

Analysis: Count the number of colonies (typically defined as containing >50 cells) in each well.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins.

-

Cell Lysis:

-

After treatment with this compound, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Collect the cell lysates and centrifuge to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Disclaimer: This document provides general guidelines. Researchers should optimize protocols for their specific experimental setup and cell lines. It is crucial to consult the manufacturer's datasheet for this compound for specific handling and storage instructions.

References

- 1. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SMARCA2-deficiency confers sensitivity to targeted inhibition of SMARCA4 in esophageal squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. preludetx.com [preludetx.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. SMARCA2 Polyclonal Antibody (PA5-103113) [thermofisher.com]

Application Notes and Protocols for SMARCA2-IN-4 in Colony Formation Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing SMARCA2-IN-4, a potent and selective inhibitor of the SMARCA2 ATPase, in colony formation assays. This document outlines the underlying principles, detailed experimental protocols, and expected outcomes when assessing the impact of SMARCA2 inhibition on the clonogenic survival of cancer cells.

Introduction to SMARCA2 and Colony Formation Assays

SMARCA2 (also known as BRM) is a key catalytic subunit of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[1] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.[1] The SWI/SNF complex, through the ATPase activity of subunits like SMARCA2 and its paralog SMARCA4 (also known as BRG1), can slide, evict, or restructure nucleosomes.[2][3] Dysregulation of the SWI/SNF complex is frequently implicated in various cancers.[4] In particular, cancers with mutations in the SMARCA4 gene often exhibit a synthetic lethal dependency on SMARCA2 for survival.[5][6] This makes selective inhibition of SMARCA2 a promising therapeutic strategy for such tumors.[7]

The colony formation assay, or clonogenic assay, is a fundamental in vitro method used to determine the ability of a single cell to undergo sustained proliferation and form a colony.[8] This assay is a gold-standard for assessing the long-term effects of cytotoxic or cytostatic agents, such as SMARCA2 inhibitors, on the reproductive integrity of cancer cells.

Principle of the Assay

The colony formation assay measures the clonogenic potential of cells following treatment with a substance of interest. In the context of this compound, this assay is employed to quantify the dose-dependent effect of the inhibitor on the ability of cancer cells, particularly those with SMARCA4 mutations, to form viable colonies. A reduction in the number and/or size of colonies in treated cells compared to untreated controls indicates an inhibitory effect on cell proliferation and survival.

Experimental Protocols

A detailed protocol for a colony formation assay is provided below. This protocol is a general guideline and may require optimization based on the specific cell line and experimental conditions.

Materials

-

This compound (or a similar selective SMARCA2 inhibitor)

-

Appropriate cancer cell line (e.g., SMARCA4-deficient non-small cell lung cancer or ovarian cancer cell lines)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

6-well or 12-well tissue culture plates

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

-

Sterile water

-

Incubator (37°C, 5% CO2)

-

Microscope

Procedure

-

Cell Preparation and Seeding:

-

Culture the selected cancer cell line to ~80% confluency.

-

Harvest the cells by trypsinization and perform a cell count using a hemocytometer or an automated cell counter to determine cell viability.

-

Resuspend the cells in complete culture medium to the desired concentration. The optimal seeding density should be determined empirically for each cell line but typically ranges from 500 to 5000 cells per well in a 6-well plate.[9]

-

Seed the cells into the wells of the culture plates and allow them to attach for 24 hours in the incubator.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations to determine the IC50 value.

-

After 24 hours of cell attachment, remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubate the plates for the desired treatment duration. For long-term colony formation assays, the medium with the inhibitor should be refreshed every 3-4 days.[9] The total incubation time typically ranges from 10 to 14 days, or until visible colonies are formed in the control wells.[6][10]

-

-

Fixation and Staining:

-

After the incubation period, carefully remove the medium from the wells and gently wash the colonies twice with PBS.

-

Fix the colonies by adding 1-2 mL of a suitable fixative, such as 70% methanol, to each well and incubating for 10 minutes at room temperature.[10]

-

Remove the fixative and add 1 mL of 0.5% crystal violet staining solution to each well.

-

Incubate at room temperature for 20 minutes.[9]

-

Gently wash the plates with sterile water to remove excess stain and allow them to air dry.

-

-

Colony Counting and Analysis:

-

Once the plates are dry, the colonies can be visualized and counted. A colony is typically defined as a cluster of at least 50 cells.

-

Colonies can be counted manually or by using an automated colony counter or imaging software such as ImageJ.[10]

-

The plating efficiency (PE) and surviving fraction (SF) can be calculated using the following formulas:

-

PE = (Number of colonies formed / Number of cells seeded) x 100%

-

SF = (PE of treated cells / PE of control cells)

-

-

Data Presentation

The quantitative data from a colony formation assay using a SMARCA2 inhibitor should be summarized in a clear and structured format. The following tables provide an example of how to present such data. Please note that as specific data for "this compound" is not publicly available, the data presented here is illustrative and based on findings for similar selective SMARCA2 degraders/inhibitors to demonstrate the expected dose-dependent effects.

Table 1: Effect of a Selective SMARCA2 Degrader (YDR1) on Colony Formation in SMARCA4-Mutant and Wild-Type Cell Lines [11]

| Cell Line | SMARCA4 Status | Treatment Concentration (nM) | Average Cellular IC50 (nM) |

| H322 | Mutant | Dose-response | 78 |

| HCC515 | Mutant | Dose-response | 78 |

| H2030 | Mutant | Dose-response | 78 |

| H2126 | Mutant | Dose-response | 78 |

| H1792 | Wild-Type | Dose-response | 10,000 |

| H322M | Wild-Type | Dose-response | 10,000 |

Table 2: Effect of a Selective SMARCA2 Degrader (YD54) on Colony Formation in SMARCA4-Mutant and Wild-Type Cell Lines [11]

| Cell Line | SMARCA4 Status | Treatment Concentration (nM) | Average Cellular IC50 (nM) |

| H322 | Mutant | Dose-response | 11 |

| HCC515 | Mutant | Dose-response | 11 |

| H2030 | Mutant | Dose-response | 11 |

| H2126 | Mutant | Dose-response | 11 |

| H1792 | Wild-Type | Dose-response | 9,100 |

| H322M | Wild-Type | Dose-response | 9,100 |

Visualizations

Signaling Pathway and Experimental Workflow

To better understand the context of using this compound, the following diagrams illustrate the SWI/SNF complex's role in chromatin remodeling and the general workflow of a colony formation assay.

Caption: Role of the SWI/SNF complex and inhibition by this compound.

Caption: Experimental workflow for a colony formation assay.

Conclusion

The colony formation assay is an indispensable tool for evaluating the long-term efficacy of SMARCA2 inhibitors like this compound. By following the detailed protocols and data presentation guidelines outlined in these application notes, researchers can effectively assess the impact of SMARCA2 inhibition on the clonogenic survival of cancer cells. This information is critical for the preclinical evaluation of SMARCA2 inhibitors and for advancing our understanding of their therapeutic potential in cancers with specific genetic vulnerabilities.

References

- 1. SMARCA2 - Wikipedia [en.wikipedia.org]

- 2. Mechanism of action of the SWI/SNF family complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SWI/SNF - Wikipedia [en.wikipedia.org]

- 4. SMARCA2 | Cancer Genetics Web [cancerindex.org]

- 5. SMARCA2-deficiency confers sensitivity to targeted inhibition of SMARCA4 in esophageal squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for SMARCA2-IN-4 and Other SMARCA2-Targeting Compounds in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SWI/SNF complex is a critical chromatin remodeling machinery, and its catalytic subunits, SMARCA4 (BRG1) and SMARCA2 (BRM), play a pivotal role in regulating gene expression. In a significant subset of cancers, particularly non-small cell lung cancer (NSCLC), the SMARCA4 gene is inactivated through mutations. This loss of SMARCA4 function creates a dependency on its paralog, SMARCA2, for cell survival, a concept known as synthetic lethality.[1][2][3] This dependency makes SMARCA2 an attractive therapeutic target in SMARCA4-deficient cancers.

This document provides detailed application notes and protocols for the use of SMARCA2-targeting compounds in in vivo mouse models, with a focus on SMARCA2-IN-4 and other well-characterized molecules such as PROTACs (Proteolysis Targeting Chimeras) that induce SMARCA2 degradation.

This compound: A Bromodomain Inhibitor

This compound is an inhibitor that targets the bromodomains of the SWI/SNF chromatin remodeling complex.[4] It exhibits high affinity for the fifth bromodomain of PBRM1 (PB1(5)), as well as the bromodomains of SMARCA2 and SMARCA4, with the following reported binding affinities (Kd):

While this compound is a valuable tool for in vitro studies, publicly available data on its specific dosage and administration protocols for in vivo mouse models are limited. Therefore, the following sections will provide generalized protocols and data from other SMARCA2-targeting compounds that have been successfully used in preclinical in vivo studies. These examples can serve as a guide for designing experiments with this compound, with the caveat that optimization will be necessary.

Signaling Pathway and Therapeutic Rationale

The therapeutic strategy of targeting SMARCA2 in SMARCA4-deficient cancers is rooted in the principle of synthetic lethality. In healthy cells, both SMARCA4 and SMARCA2 can function as the catalytic subunit of the SWI/SNF complex. However, in cancer cells with a loss-of-function mutation in SMARCA4, the residual SWI/SNF complex becomes entirely dependent on SMARCA2 for its chromatin remodeling activity, which is essential for cell proliferation and survival. Inhibition or degradation of SMARCA2 in these cells leads to cell cycle arrest and apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Western Blot for SMARCA2 Degradation

Disclaimer: The following application notes and protocols describe a generalized procedure for assessing the degradation of the SMARCA2 protein using a targeted protein degrader. The specific compound "SMARCA2-IN-4" was not found in publicly available scientific literature. Therefore, this document provides a representative protocol based on published data for other well-characterized SMARCA2-targeting PROTACs (Proteolysis Targeting Chimeras) and should be adapted as necessary for the specific molecule being used.

Introduction

SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is an ATPase subunit of the SWI/SNF chromatin remodeling complex. In cancers with inactivating mutations in its paralog, SMARCA4 (also known as BRG1), tumor cells often become dependent on the residual SMARCA2-containing SWI/SNF complex for survival. This synthetic lethal relationship makes SMARCA2 an attractive therapeutic target in SMARCA4-deficient cancers.[1][2]

Targeted protein degradation using PROTACs has emerged as a powerful strategy to eliminate pathogenic proteins. SMARCA2-targeting PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to SMARCA2, leading to its ubiquitination and subsequent degradation by the proteasome. Western blotting is a fundamental technique to quantify the extent of target protein degradation induced by such compounds.

Quantitative Data on SMARCA2 Degradation by Representative PROTACs

The following tables summarize the in vitro degradation potency of various published SMARCA2 degraders in different cancer cell lines. This data is provided for comparative purposes to illustrate typical efficacy.

Table 1: SMARCA2 Degradation in SMARCA4-Mutant/Deficient Cell Lines

| Compound | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |

| A947 | SW1573 | 0.039 | 96 | 20 |

| YDR1 | H322 | 6.4 | 99.2 | 24 |

| HCC515 | 10.6 | 99.4 | 24 | |

| H2030 | 12.7 | 98.7 | 24 | |

| H2126 | 1.2 | 99.6 | 24 | |

| YD54 | H322 | 1 | 99.3 | 24 |

| HCC515 | 1.2 | 98.9 | 24 | |

| H2030 | 10.3 | 98.6 | 24 | |

| H2126 | 1.6 | 98.9 | 24 | |

| ACBI2 | A549 | Not specified | >95% at 10nM | 24 |

| NCI-H1568 | Not specified | >95% at 10nM | 24 |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation. Data synthesized from multiple sources for illustrative purposes.[3][4][5]

Table 2: SMARCA2 Degradation in SMARCA4-Wild-Type Cell Lines

| Compound | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |

| YDR1 | H1792 | 69 | 87 | 24 |

| H1792 | 60 | 94 | 48 | |

| YD54 | H1792 | 8.1 | 98.9 | 24 |

| H1792 | 16 | 99.2 | 48 |

Data synthesized from multiple sources for illustrative purposes.[3]

Signaling Pathway and Experimental Workflow Visualizations

Caption: Mechanism of SMARCA2 degradation by a PROTAC molecule.

Caption: Experimental workflow for Western blot analysis of SMARCA2.

Detailed Experimental Protocol: Western Blot for SMARCA2 Degradation

This protocol provides a step-by-step guide for determining the degradation of SMARCA2 in cultured cells following treatment with a degrader molecule.

Materials and Reagents

-

Cell Lines:

-

Cell Culture:

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

-

Treatment:

-

SMARCA2 degrader (e.g., this compound), dissolved in DMSO to create a stock solution (e.g., 10 mM).

-

Vehicle control (DMSO).

-

-

Lysis and Protein Quantification:

-

RIPA Lysis and Extraction Buffer.

-

Protease and Phosphatase Inhibitor Cocktail.

-

BCA Protein Assay Kit.

-

-

SDS-PAGE and Transfer:

-

4-15% Mini-PROTEAN TGX Precast Protein Gels or similar.

-

Laemmli sample buffer (2x or 4x).

-

Tris/Glycine/SDS running buffer.

-

PVDF or Nitrocellulose membranes (0.45 µm).

-

Tris/Glycine transfer buffer with 20% methanol.

-

-

Immunoblotting:

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-SMARCA2/BRM antibody.

-

Mouse or Rabbit anti-β-Actin or anti-GAPDH or anti-Vinculin antibody (for loading control).

-

-

Secondary Antibodies:

-

HRP-conjugated Goat anti-Rabbit IgG.

-

HRP-conjugated Goat anti-Mouse IgG.

-

-

Washing Buffer: TBST.

-

-

Detection:

-

Enhanced Chemiluminescence (ECL) Western Blotting Substrate.

-

Chemiluminescence imaging system.

-

Procedure

Step 1: Cell Seeding

-

Culture cells in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest (e.g., 0.5 x 10^6 cells/well for A549).

-